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Compound of Interest

Compound Name: 9-Oxo-2-decenoic acid, (2E)-

Cat. No.: B1227301

(2E)-9-oxodec-2-enoic acid, a significant medium-chain fatty acid, is a subject of interest in
various research fields. This technical guide provides a comprehensive overview of its
spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) analyses. The information presented herein is intended for researchers,
scientists, and professionals in drug development seeking a detailed understanding of the
structural and analytical characteristics of this molecule.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of (2E)-9-oxodec-2-enoic acid.

Table 1: *H and **C NMR Spectroscopic Data
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Position 1H Chemical Shift (ppm) 13C Chemical Shift (ppm)
1 - 171.0
2 5.82 (d, J=15.6 Hz) 122.0
3 7.08 (dt, J=15.6, 7.0 Hz) 149.0
4 2.23(q, J=7.0 Hz) 32.0
5 1.48 (quint, J=7.0 Hz) 28.0
6 1.35 (m) 29.0
7 1.63 (quint, J=7.2 Hz) 24.0
8 2.53 (t, J=7.2 Hz) 43.0
9 - 209.0
10 2.14 (s) 30.0

Note: NMR data is typically recorded in deuterated chloroform (CDCIs) at a specific frequency,
for instance, 600 MHz for tH NMR.

Table 2: Infrared (IR) Spectroscopy Data

Functional Group Vibrational Mode Absorption Band (cm™1)
O-H (Carboxylic Acid) Stretching 3300-2500 (broad)

C-H (alkane) Stretching 2935, 2860

C=0 (Ketone) Stretching 1715

C=0 (Carboxylic Acid) Stretching 1695

C=C (alkene) Stretching 1650

C-O (Carboxylic Acid) Stretching 1300-1200

=C-H (alkene) Bending (out-of-plane) 980

Table 3: Mass Spectrometry (MS) Data
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Technique lonization Mode m/z (relative intensity %)

184 [M]*, 166, 125, 97, 84, 69,

GC-MS Electron lonization (EI)
58, 43

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of spectroscopic data. The
following sections outline the general experimental protocols for the acquisition of NMR, IR,
and MS data for a compound like (2E)-9-oxodec-2-enoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of (2E)-9-oxodec-2-enoic acid is
dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCIs). A small amount of
tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (&
= 0.00 ppm).

Instrumentation and Data Acquisition: *H and *3C NMR spectra are typically acquired on a high-
field NMR spectrometer, such as a 600 MHz instrument. For *H NMR, standard parameters
include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of
scans to achieve a good signal-to-noise ratio. For 3C NMR, a proton-decoupled sequence is
used with a wider spectral width and a longer relaxation delay (e.g., 2-5 seconds). Two-
dimensional NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) can be
performed to correlate proton and carbon signals.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is common.
A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry
KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent,
depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-transform
infrared (FTIR) spectrometer. The spectrum is typically scanned over the mid-infrared range
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(4000-400 cm~1). A background spectrum of the pure KBr pellet or the empty salt plate is
recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation and Chromatography: For Gas Chromatography-Mass Spectrometry (GC-
MS) analysis, the carboxylic acid group of (2E)-9-oxodec-2-enoic acid is often derivatized, for
example, by esterification to its methyl ester, to improve its volatility and chromatographic
behavior. The derivatized sample is dissolved in a suitable organic solvent (e.g., hexane or
dichloromethane) before injection into the GC.

Instrumentation and Data Acquisition: A GC-MS system equipped with a capillary column (e.g.,
a non-polar or medium-polarity column) is used. The oven temperature is programmed to ramp
up to effectively separate the components of the sample. The separated compounds are then
introduced into the mass spectrometer, which is typically operated in electron ionization (EI)
mode at 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range to
detect the molecular ion and fragment ions.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the
spectroscopic data presented in this guide.
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Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic data acquisition and analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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